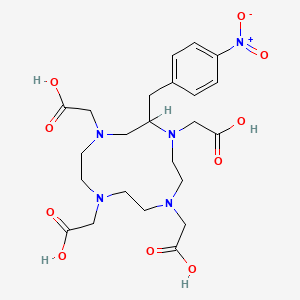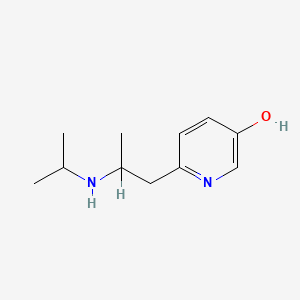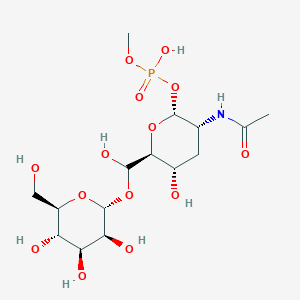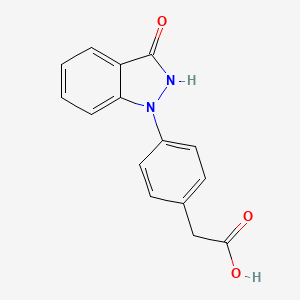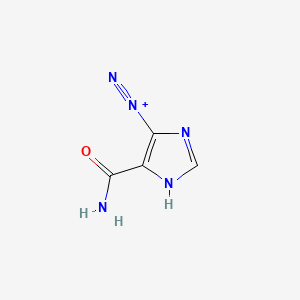
4-Diazoimidazole-5-carboxamide
Overview
Description
4-Diazoimidazole-5-carboxamide is a diazo compound with the molecular formula C4H3N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Diazoimidazole-5-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the reaction of 5-aminoimidazole-4-carboxamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Diazoimidazole-5-carboxamide undergoes various chemical reactions, including:
Cyclization: It can cyclize to form imidazo[4,5-d][1,2,3]triazines and imidazo[5,1-c][1,2,4]triazines.
Common Reagents and Conditions:
Nitrous Acid: Used in the initial synthesis from 5-aminoimidazole-4-carboxamide.
Isocyanates: React with this compound to form imidazo[5,1-d][1,2,3,5]tetrazines.
Major Products:
2-Azahypoxanthine: Formed under acidic or basic conditions during photolysis.
Imidazo[4,5-d][1,2,3]triazines: Formed through cyclization reactions.
Scientific Research Applications
4-Diazoimidazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents such as temozolomide.
Materials Science: Its derivatives are explored for their potential use in functional materials and catalysis.
Biological Studies: It serves as a tool in studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Diazoimidazole-5-carboxamide involves its conversion to active intermediates that interact with biological targets. For instance, in the case of temozolomide, it undergoes hydrolysis to form a reactive methylating agent that modifies DNA, leading to cytotoxic effects in cancer cells . The compound can also activate AMP-dependent protein kinase (AMPK), influencing metabolic pathways .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the synthesis of 4-Diazoimidazole-5-carboxamide.
Temozolomide: An antitumor agent derived from this compound.
Dacarbazine: Another antitumor agent with a similar imidazole structure.
Uniqueness: this compound is unique due to its diazo functional group, which imparts distinct reactivity and enables the formation of various heterocyclic compounds. Its ability to undergo cyclization and photolysis under specific conditions sets it apart from other imidazole derivatives .
Properties
IUPAC Name |
5-carbamoyl-1H-imidazole-4-diazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULRJKDSGAKML-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N5O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64038-55-7 (chloride) | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901031198 | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24316-91-4, 26230-33-1 | |
| Record name | 4-Diazoimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazo-ica | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?
A: this compound is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].
Q2: What is the connection between this compound and the antitumor agent Dacarbazine (DTIC)?
A: this compound is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of this compound. The accumulation of this compound is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].
Q3: Beyond its potential toxicity, does this compound possess any notable pharmacological properties?
A: Research indicates that this compound, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.
Q4: What is the significance of this compound in the development of new antitumor agents?
A: this compound serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].
Q5: Are there any concerns about the stability of this compound, especially in the context of pharmaceutical preparations?
A: Yes, this compound is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of this compound and potentially mitigate adverse effects [].
Q6: Does this compound have any effects on enzyme activity?
A: Research indicates that this compound can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for this compound to interact with enzymatic pathways and influence cellular processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


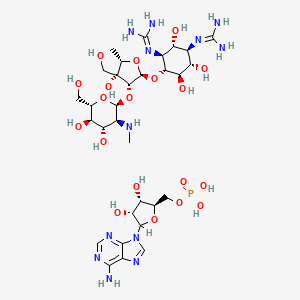
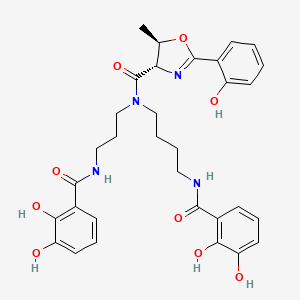

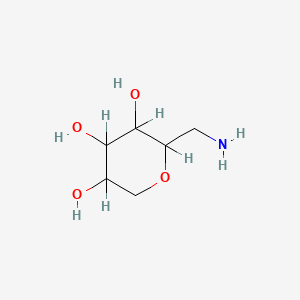


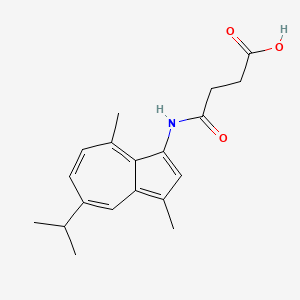
![6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole](/img/structure/B1208066.png)
